N-(5-chloro-2-methoxyphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 2-methylimidazole group at position 6 and a 5-chloro-2-methoxyphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-18-7-8-22(10)15-6-4-12(20-21-15)16(23)19-13-9-11(17)3-5-14(13)24-2/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGCUTSXTQNCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide, with CAS number 1396810-17-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its molecular formula is C16H14ClN5O2, and it has a molecular weight of 343.77 g/mol. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound through various in vitro assays against different cancer cell lines. Notably, it has been tested on human lung cancer cell lines including A549, HCC827, and NCI-H358. The results from these studies indicate significant cytotoxic effects.
In Vitro Assays
The biological activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The following table summarizes the IC50 values for this compound against the tested cell lines:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 4.01 ± 0.95 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results demonstrate that the compound exhibits potent antitumor activity, particularly against the NCI-H358 cell line, where it shows an IC50 value as low as 0.85 μM in a 2D assay format .
The mechanism by which this compound exerts its effects may involve multiple pathways, including apoptosis induction and inhibition of proliferation in cancer cells. Further studies are necessary to elucidate the precise molecular mechanisms involved.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been tested for antimicrobial activity against various pathogens such as E. coli and S. aureus. The results indicate that it possesses moderate antibacterial effects, which adds to its therapeutic potential.
Antimicrobial Efficacy Table
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound in clinical settings:
- Lung Cancer Treatment : A study involving a series of imidazole derivatives demonstrated their efficacy in inhibiting tumor growth in lung cancer models, suggesting that modifications to the imidazole moiety can enhance antitumor activity .
- Combination Therapy : Research indicates that combining this compound with established chemotherapy agents may yield synergistic effects, improving overall treatment outcomes for patients with resistant cancer types .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 343.77 g/mol
- CAS Number : 1396810-17-5
This compound features a pyridazine core substituted with a chloro and methoxy phenyl group as well as an imidazole moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. N-(5-chloro-2-methoxyphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects .
Antimicrobial Properties
The imidazole ring in the compound is known for its antimicrobial activity. Preliminary studies suggest that this compound could demonstrate efficacy against bacterial and fungal strains, potentially serving as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds with similar functionalities have been reported to exhibit anti-inflammatory properties. The presence of the pyridazine and imidazole groups may contribute to its ability to modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
Drug Development
The compound serves as a valuable scaffold in drug discovery programs aimed at developing novel therapeutics. Its unique structure allows for modifications that can enhance its potency and selectivity for specific biological targets.
Biochemical Assays
This compound can be utilized in biochemical assays to study enzyme interactions and receptor binding affinities, providing insights into its mechanism of action and therapeutic potential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Testing | Demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
| Study C | Anti-inflammatory Mechanism | Induced a reduction in pro-inflammatory cytokine levels in vitro, suggesting potential for treating chronic inflammatory conditions. |
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazine core differentiates it from quinoline-based analogs like PQ401, which may alter binding affinity to kinase ATP pockets .
- Substitution at position 6 with 2-methylimidazole (target) versus triazole () impacts hydrogen bonding and steric interactions with target proteins .
Physicochemical Properties
Comparative physicochemical data derived from synthetic analogs ():
Key Findings :
- The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability compared to triazole-substituted analogs .
Patent and Formulation Landscape
- Crystalline Forms : Patents () emphasize the importance of polymorph stabilization for pyridazine-carboxamides. The target compound’s imidazole substituent may necessitate similar formulation strategies to enhance bioavailability .
- Deuterated Derivatives : highlight deuterium incorporation to prolong half-life, a strategy applicable to the target compound’s methylimidazole group .
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing N-(5-chloro-2-methoxyphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide to maximize yield?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization, coupling, and substitution reactions. For example, pyridazine-core formation may require anhydrous DMF as a solvent, K₂CO₃ as a base, and controlled stirring at room temperature to avoid side reactions (e.g., over-alkylation) . Critical parameters include reagent stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol oxadiazole-thiol) and reaction time (12–24 hrs for heterocycle coupling). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating the target compound with >90% purity.
Q. Q2: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazole aromatic protons at δ 7.2–8.1 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., imidazole-pyridazine linkage) .
- FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
Advanced Research Questions
Q. Q3: How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against kinase targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the pyridazine ring’s electron-deficient nature may favor π-π stacking with kinase ATP-binding pockets .
- Molecular Docking (AutoDock Vina) : Use PDB structures (e.g., EGFR or ABL1 kinases) to simulate binding modes. Key parameters: grid box size (20–25 Å), exhaustiveness = 20, and energy minimization with AMBER force fields. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) .
Q. Q4: How to resolve contradictions in solubility data across different solvent systems?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require systematic analysis:
- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) of the compound and solvents to identify mismatches .
- Co-solvency Studies : Test binary mixtures (e.g., PEG-400/water) to enhance solubility via hydrogen-bonding or hydrophobic interactions.
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if insolubility arises from aggregation (e.g., >500 nm particles in PBS) .
Q. Q5: What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 14 days. Monitor degradation via HPLC-MS to identify labile sites (e.g., methoxy group hydrolysis) .
- Lyophilization : Stabilize the compound by removing water (freeze-drying in tert-butanol/water mixtures).
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to protect against oxidation or hydrolysis .
Data Contradiction Analysis
Q. Q6: How to address conflicting bioactivity results between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify poor bioavailability .
- Metabolite Identification : Use LC-QTOF-MS to detect inactive metabolites (e.g., glucuronide conjugates) that reduce efficacy in vivo.
- Dose-Response Reassessment : Adjust dosing regimens (e.g., QD vs. BID) to account for rapid clearance .
Q. Q7: Why do SAR studies show inconsistent potency despite minor structural modifications?
Methodological Answer:
- Conformational Analysis : Perform NMR-based NOE studies to assess if substituents (e.g., 2-methylimidazole) induce steric clashes in the target binding pocket .
- Free Energy Perturbation (FEP) : Simulate ΔΔG values for analog binding to quantify enthalpy/entropy trade-offs .
- Crystal Structure Comparison : Overlay ligand-bound kinase structures to identify critical hydrogen-bonding disruptions (e.g., loss of methoxy-O…Lys337 interaction) .
Experimental Design Considerations
Q. Q8: How to design a robust assay for evaluating off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome-Wide Profiling : Use multiplexed kinase panels (e.g., DiscoverX KINOMEscan) at 1 µM compound concentration. Prioritize hits with <30% residual activity .
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity.
- Cellular Cytotoxicity Assays : Measure IC₅₀ in HEK293 or HepG2 cells to distinguish kinase-specific effects from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
